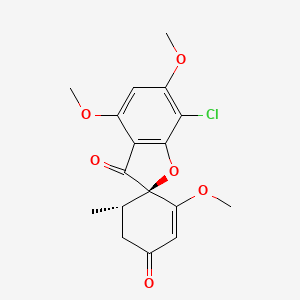

(+)-Griseofulvin

Description

Properties

IUPAC Name |

(2R,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-WNWIJWBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110906 | |

| Record name | (-)-Griseofulvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78739-00-1 | |

| Record name | Spiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione, 7-chloro-2′,4,6-trimethoxy-6′-methyl-, (1′R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78739-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Griseofulvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-Griseofulvin discovery and isolation from Penicillium griseofulvum

An In-depth Technical Guide to the Discovery and Isolation of (+)-Griseofulvin from Penicillium griseofulvum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Griseofulvin (B1672149) is a pioneering antifungal agent, notable for its unique spirocyclic structure and its mechanism of action targeting fungal mitosis. First isolated in 1939 from Penicillium griseofulvum, it became a key therapeutic for dermatophytic infections. This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and detailed experimental protocols for the fermentation, extraction, and purification of this compound. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.

Discovery and Historical Context

This compound (C₁₇H₁₇ClO₆) was first discovered and isolated in 1939 by Oxford, Raistrick, and Simonart from the fungus Penicillium griseofulvum.[1][2][3] Initially, its potential was explored in agriculture as a crop protectant against fungal pathogens.[1] A significant development occurred in 1947 when Brian and Hemming identified a substance from Penicillium janczawskii that caused abnormal curling of fungal hyphae, naming it the "curling factor".[1] This substance was later confirmed to be identical to Griseofulvin.[4]

The transition of Griseofulvin from agricultural to medical use began in the 1950s, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1959 for treating dermatophyte infections in humans and animals.[1] Its unique mode of action, interfering with the microtubule function to inhibit fungal mitosis, established it as a critical fungistatic agent.[1][5]

Physicochemical and Spectroscopic Properties

Griseofulvin is a white to yellowish-white crystalline powder.[6] It is poorly soluble in water but soluble in organic solvents such as acetone (B3395972), chloroform (B151607), ethanol, and methanol (B129727).[6][7] Its heat stability is a notable feature, allowing for some heat-based pre-treatment steps during extraction.[8] Key physicochemical and spectroscopic data are summarized in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇ClO₆[6][7] |

| Molecular Weight | 352.77 g/mol [6] |

| Melting Point | 220 °C[6] |

| Appearance | White to creamy- or yellowish-white crystalline powder[6] |

| Solubility (Water) | Very slightly soluble (~0.2 g/L at 25 °C)[6] |

| Solubility (Organic) | Soluble in acetone, chloroform, dimethylformamide; sparingly in ethanol, methanol[6] |

| UV λmax (Ethanol) | 286 nm, 291 nm, 325 nm[9][10] |

| Key IR Peaks (cm⁻¹) | Data available, used for identification against standards[6] |

| ¹H NMR Signals | Key signals include those for methoxy (B1213986) groups, aromatic protons, and methyl group[9] |

| Mass Spectrum | [M+H]⁺ at m/z 353.0792[11] |

Biosynthesis of Griseofulvin

The biosynthesis of Griseofulvin is a complex process originating from simple precursors, acetyl-CoA and malonyl-CoA.[1] The pathway involves a series of enzymatic reactions orchestrated by a gene cluster (gsf).

-

Polyketide Synthesis: A non-reducing polyketide synthase (PKS), GsfA, initiates the pathway by catalyzing the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units.[1][12]

-

Benzophenone (B1666685) Formation: The resulting heptaketide backbone undergoes cyclization and aromatization to form a key benzophenone intermediate.[12]

-

Tailoring Reactions: This intermediate undergoes several modifications:

-

O-methylation: Two O-methyltransferases (GsfB and GsfC) methylate phenol (B47542) groups.[1]

-

Chlorination: A halogenase (GsfI) chlorinates the molecule to produce griseophenone (B13407120) B.[1]

-

Spirocyclization: A critical step is the oxidative coupling reaction catalyzed by the cytochrome P450 enzyme GsfF, which forms the characteristic grisan spirocycle.[1][12]

-

Final Modifications: The pathway concludes with an enoyl reduction (GsfE) and a final methylation (GsfD) to yield this compound.[1]

-

Experimental Protocols: Production and Isolation

The industrial production of Griseofulvin predominantly relies on submerged fermentation of high-yielding strains of P. griseofulvum.[5][13] Solid-state fermentation (SSF) is also a viable, though less common, alternative.[14]

Fermentation Protocol

a) Microorganism and Inoculum Preparation: A pure, high-yielding strain of Penicillium griseofulvum is grown on agar (B569324) slants.[5] Spores are harvested and transferred to a seed medium in shake flasks to generate a sufficient biomass for inoculating the production fermenter.[5]

b) Fermentation Medium: A modified Czapek-Dox medium is commonly used.[15][16] The composition can be optimized for higher yields.

Table 2: Example Fermentation Media Composition

| Component | Function | Typical Concentration (g/L) |

|---|---|---|

| Sucrose / Glucose | Carbon Source | 30.0[15][17] |

| Sodium Nitrate | Nitrogen Source | 2.0[15][17] |

| Corn Steep Liquor / Peptone | Nitrogen & Growth Factors | Variable[5] |

| Dipotassium Phosphate | Buffering Agent | 1.0[15][17] |

| Magnesium Sulfate | Essential Cations | 0.5[15][17] |

| Potassium Chloride | Essential Ions | 0.5[15][17] |

| Ferrous Sulfate | Trace Metal Source | 0.01[15][17] |

| Choline Chloride (optional) | Precursor | 1.0 (for SSF)[18] |

c) Fermentation Conditions: Submerged fermentation is carried out in large-scale bioreactors.

-

Temperature: 25–28 °C[5]

-

pH: Maintained between 6.0 and 7.0[5]

-

Aeration: Moderate, sterile air supply is required for aerobic growth.[5]

-

Agitation: Sufficient to ensure homogeneity and nutrient distribution.

-

Duration: Typically 5 to 7 days, but can extend depending on the strain and conditions.[5]

Extraction and Purification Protocol

Griseofulvin is primarily located within the fungal mycelium.[8] The recovery process is designed to efficiently extract the compound from the biomass.

a) Step 1: Harvest and Pre-treatment: The fermentation broth is harvested. To improve the separation of mycelium, the entire broth can be heated to 60-80 °C for 10-20 minutes.[8] This step coagulates cellular material, significantly improving filtration rates.[8]

b) Step 2: Filtration: The pre-treated broth is filtered to separate the mycelial cake from the aqueous medium.[5] Industrial-scale operations may use a rotary vacuum filter.[8] The filtrate contains negligible amounts of Griseofulvin and is typically discarded.

c) Step 3: Mycelial Extraction: The mycelial cake is extracted with a suitable organic solvent. Cold acetone is a common choice.[19] Other effective solvents include chloroform and butanol.[5][20] The extraction is typically performed multiple times to ensure complete recovery.

d) Step 4: Concentration and Decolorization: The solvent extracts are pooled and concentrated under vacuum.[5] The resulting crude extract can be treated with agents like calcium hydroxide (B78521) or activated charcoal to remove pigments and other impurities.[19]

e) Step 5: Crystallization and Purification: Griseofulvin is recovered from the concentrated extract by crystallization. This can be induced by adding a non-solvent like water to the acetone solution or by further concentrating the solution and cooling.[8] The crude crystals can be further purified by recrystallization from a solvent such as methanol or by chromatographic methods to yield a pure crystalline powder.[5][20]

Quantitative Data on Production

Griseofulvin yield is highly dependent on the fungal strain, medium composition, and fermentation method. The choice of fermentation substrate and conditions significantly impacts both biomass and metabolite production.

Table 3: Example Griseofulvin Yields in Different Media

| Medium Type | Biomass Yield (g/100mL) | Griseofulvin Yield (mg/100mL) | Reference |

|---|---|---|---|

| Semi-solid Medium | 2.36 | 86 | [13] |

| Minimal Medium | 1.52 | 56 | [13] |

| Potato Dextrose Agar (PDA) | 1.88 | 32 |[13] |

Note: Data from a study using Penicillium fellutanum, demonstrating the impact of media on yield.[13] Yields from industrial processes with optimized P. griseofulvum strains are typically higher and proprietary.

A study on solid-state fermentation using rice bran as a substrate, supplemented with a modified Czapek-Dox medium, achieved yields comparable to submerged fermentation in a much shorter time (9 days vs. 28 days).[14][18]

Conclusion

The discovery of this compound from Penicillium griseofulvum marked a significant milestone in antifungal therapy. Its production through submerged fermentation is a well-established biotechnological process, involving careful control of culture conditions followed by a multi-step extraction and purification protocol. Understanding the intricacies of its biosynthesis, the parameters of fermentation, and the efficiency of the downstream processing is critical for optimizing production. This guide provides the foundational technical knowledge and detailed protocols essential for professionals engaged in the research, development, and manufacturing of this important fungal secondary metabolite.

References

- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Griseofulvin - Wikipedia [en.wikipedia.org]

- 3. Oxford, A.E., Raistruck, H. and Simonarat, P. (1939) Studies in the biochemistry of microorganisms, Griseo-fulvin CHOCI, a metabolic product of Penicillium gri- seofulvin dierck. Biochemistry, 33(2), 248-252. - References - Scientific Research Publishing [scirp.org]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. snscourseware.org [snscourseware.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Preparation of griseofulvin by fermentation | PPTX [slideshare.net]

- 8. US3152150A - Production of griseofulvin - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Spatial and Temporal Profiling of Griseofulvin Production in Xylaria cubensis Using Mass Spectrometry Mapping [frontiersin.org]

- 12. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. allresearchjournal.com [allresearchjournal.com]

- 14. Solid-state fermentation for production of griseofulvin on rice bran using Penicillium griseofulvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. microbenotes.com [microbenotes.com]

- 16. researchgate.net [researchgate.net]

- 17. Czapek medium - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Griseofulvin Production by fermentation | PDF [slideshare.net]

- 20. US3616247A - Production of griseofulvin - Google Patents [patents.google.com]

Elucidating the (+)-Griseofulvin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Griseofulvin is a potent antifungal agent that has been used for decades to treat dermatophytic infections. Its unique spirocyclic structure and biological activity have made its biosynthetic pathway a subject of significant scientific inquiry. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, detailing the key enzymes, intermediates, and regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, fungal genetics, and drug development.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been extensively studied in fungi such as Penicillium aethiopicum and Penicillium griseofulvum. This cluster contains the genes encoding all the necessary enzymes for the synthesis of the griseofulvin (B1672149) molecule from simple precursors.

Table 1: Genes of the Griseofulvin Biosynthetic Cluster and Their Functions

| Gene | Proposed Function |

| gsfA | Non-reducing polyketide synthase (NR-PKS) |

| gsfB | O-methyltransferase |

| gsfC | O-methyltransferase |

| gsfD | O-methyltransferase |

| gsfE | Enoyl reductase |

| gsfF | Cytochrome P450 monooxygenase (spirocyclase) |

| gsfI | FAD-dependent halogenase (chlorinase) |

| gsfK | Putative NADP-dependent oxidoreductase |

| gsfR1 | Putative transcription factor (regulator) |

| gsfR2 | Putative transcription factor (regulator) |

The Biosynthetic Pathway

The assembly of the complex griseofulvin molecule begins with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (NR-PKS), GsfA. This is followed by a series of tailoring reactions including methylation, chlorination, and oxidative cyclization to form the characteristic spirocyclic core.

Key Intermediates:

-

Benzophenone (B1666685) Intermediate: The initial product of the GsfA synthase.

-

Griseophenone C: Formed by the methylation of the benzophenone intermediate by GsfB and GsfC.

-

Griseophenone B: The chlorinated form of Griseophenone C, catalyzed by the halogenase GsfI.

-

Dehydrogriseofulvin (B194194): The spirocyclic product formed from Griseophenone B by the action of the cytochrome P450 enzyme GsfF.

-

This compound: The final product, formed after reduction of dehydrogriseofulvin by GsfE and a final methylation step by GsfD.

Caption: The biosynthetic pathway of this compound.

Quantitative Analysis of Griseofulvin Biosynthesis

The elucidation of the griseofulvin pathway has been supported by quantitative analysis of gene expression and metabolite production in wild-type and mutant fungal strains.

Table 2: Griseofulvin Production and Gene Expression in P. griseofulvum

| Condition | Griseofulvin Production (µ g/plate ) | Relative Expression of gsfA | Relative Expression of gsfI | Relative Expression of gsfR1 |

| In vitro (10 days post-inoculation) | ~215 | 1.0 | 1.0 | 1.0 |

| On apple (10 days post-inoculation) | ~102 µg/kg | ~1.5 | ~2.0 | ~0.8 |

Data adapted from studies on Penicillium griseofulvum. Relative gene expression is normalized to in vitro conditions.

Experimental Protocols

The following section details the key experimental methodologies used to investigate the this compound biosynthetic pathway.

Fungal Gene Deletion using Split-Marker Cassette

This protocol describes the targeted deletion of a gene in Penicillium species using a split-marker strategy, which relies on homologous recombination.

Caption: Workflow for fungal gene deletion via the split-marker technique.

Methodology:

-

Primer Design: Design primers to amplify ~1.5 kb regions upstream (5' flank) and downstream (3' flank) of the target gene. Design primers to amplify two overlapping fragments of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).

-

PCR Amplification: Perform PCR to amplify the 5' and 3' flanking regions from fungal genomic DNA. In separate reactions, amplify the two overlapping fragments of the selectable marker.

-

Fusion PCR: Create two separate fusion PCR reactions. In the first, fuse the 5' flank to the first fragment of the selectable marker. In the second, fuse the 3' flank to the second fragment of the selectable marker.

-

Protoplast Preparation:

-

Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

-

Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex) in the osmotic stabilizer and incubate with gentle shaking until protoplasts are formed.

-

Separate protoplasts from mycelial debris by filtration.

-

-

Transformation:

-

Mix the two split-marker cassettes with the prepared protoplasts.

-

Add a solution of polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

-

Plate the transformation mixture on a regeneration medium containing the selective agent (e.g., hygromycin B).

-

-

Verification:

-

Isolate genomic DNA from putative transformants.

-

Perform PCR with primers flanking the target gene to confirm the deletion.

-

For further confirmation, perform Southern blot analysis.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of the gsf genes.

Methodology:

-

RNA Extraction:

-

Grow the fungal strain under the desired conditions.

-

Harvest mycelia and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder.

-

Extract total RNA using a suitable kit or a Trizol-based method.

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target gsf genes and for validated reference genes (e.g., β-actin, β-tubulin).

-

Validate primer efficiency by performing a standard curve analysis.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green-based qPCR master mix.

-

Perform the qRT-PCR in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene(s).

-

Heterologous Expression and Purification of GsfF (Cytochrome P450)

This protocol describes the expression of the GsfF enzyme in E. coli and its subsequent purification.

Methodology:

-

Gene Cloning:

-

Amplify the coding sequence of gsfF from fungal cDNA.

-

Clone the gsfF gene into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

-

-

Protein Expression:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

-

Cell Lysis and Solubilization:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., CHAPS) to solubilize the membrane-bound P450 enzyme.

-

Lyse the cells by sonication or high-pressure homogenization.

-

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column.

-

Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the His-tagged GsfF protein with a buffer containing a high concentration of imidazole.

-

-

Characterization:

-

Analyze the purity of the protein by SDS-PAGE.

-

Confirm the identity of the protein by Western blot or mass spectrometry.

-

Perform a carbon monoxide (CO) difference spectrum assay to confirm that the purified P450 is correctly folded and active.

-

In Vitro Enzyme Assay for GsfF

This protocol details how to assay the activity of the purified GsfF enzyme.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified GsfF enzyme, the substrate (Griseophenone B), a P450 reductase partner protein, and a buffer system.

-

Initiate the reaction by adding NADPH.

-

-

Incubation:

-

Incubate the reaction at an optimal temperature for a defined period.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding a solvent such as ethyl acetate.

-

Extract the product (Dehydrogriseofulvin) into the organic solvent.

-

-

Analysis:

-

Analyze the extracted products by HPLC or LC-MS to identify and quantify the formation of dehydrogriseofulvin.

-

Regulatory Network of Griseofulvin Biosynthesis

The production of griseofulvin is tightly regulated in response to environmental cues. The transcription factor GsfR1 is a key player in this regulatory network, with its activity being influenced by factors such as carbon and nitrogen availability.

Caption: A simplified model of the regulatory network of griseofulvin biosynthesis.

Conclusion

The elucidation of the this compound biosynthetic pathway is a testament to the power of a multidisciplinary approach, combining genetics, biochemistry, and analytical chemistry. A thorough understanding of this pathway not only provides insights into the fascinating world of fungal secondary metabolism but also opens up avenues for the bioengineering of novel antifungal agents. This technical guide serves as a foundational resource for researchers aiming to further explore and manipulate this important biosynthetic pathway.

An In-depth Technical Guide on the Mechanism of Action of (+)-Griseofulvin as a Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Griseofulvin, a well-established antifungal agent, exerts its biological effects primarily through the disruption of microtubule function. While its affinity for fungal tubulin is significantly higher, Griseofulvin (B1672149) also interacts with mammalian microtubules, making it a subject of interest for cancer chemotherapy research. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Griseofulvin's activity as a microtubule inhibitor. It delves into its binding characteristics with tubulin, its profound impact on microtubule dynamics, and its interplay with microtubule-associated proteins (MAPs). This document synthesizes key experimental findings, presents quantitative data in a structured format, and offers detailed insights into the methodologies employed to elucidate Griseofulvin's mechanism of action.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, molecules that interfere with microtubule dynamics are potent antimitotic agents and have been successfully developed as anticancer drugs. Griseofulvin, derived from Penicillium griseofulvum, has long been used for its antifungal properties, which stem from its ability to disrupt the fungal mitotic spindle.[1][2] In mammalian cells, Griseofulvin demonstrates weaker, but significant, antimitotic effects, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[1][3] This has spurred investigation into its potential as an anticancer agent, particularly in combination therapies.[1][4] This guide focuses on the core molecular interactions and cellular consequences of this compound's engagement with the microtubule network.

Interaction with Tubulin and Microtubules

Griseofulvin's primary mechanism of action involves its direct interaction with tubulin, the fundamental building block of microtubules, and its subsequent effects on microtubule polymers.

Binding to Tubulin

Griseofulvin binds weakly to mammalian tubulin.[1][5] This interaction has been characterized using various biophysical techniques, including fluorescence spectroscopy. The binding affinity is notably lower than that for fungal tubulin, which accounts for its selective antifungal activity at therapeutic doses.[2][3][4]

Computational and experimental studies have proposed multiple potential binding sites for Griseofulvin on the tubulin dimer. One proposed site overlaps with the paclitaxel-binding site on β-tubulin, specifically within the H6-H7 loop.[4][6][7][8] Another potential binding location is at the interface between the α- and β-tubulin subunits within the dimer.[3][4][8] Molecular docking studies have also suggested that γ-tubulin, a key protein in microtubule nucleation, could be a target for Griseofulvin.[9][10] The interaction is thought to be driven primarily by hydrophobic interactions.[10]

Effects on Microtubule Polymerization and Dynamics

While very high concentrations of Griseofulvin (>100 μM) are required to inhibit the bulk polymerization of purified tubulin in vitro, much lower concentrations (1–20 μM) have a profound effect on the dynamic instability of individual microtubules.[1][11] Dynamic instability is the stochastic switching of microtubules between phases of growth (polymerization) and shrinkage (depolymerization).

Griseofulvin kinetically suppresses microtubule dynamics by:

-

Reducing the rate and extent of both growing and shortening phases. [3][4]

-

Decreasing the frequency of catastrophes (the switch from a growing to a shortening state).[1]

This stabilization of microtubule dynamics is the primary mechanism by which Griseofulvin disrupts the mitotic spindle.[1][8][11] A highly dynamic mitotic spindle is essential for the proper attachment of chromosomes and their subsequent segregation. By dampening these dynamics, Griseofulvin prevents the correct formation and function of the spindle, leading to mitotic arrest.[1][4][8]

Interaction with Microtubule-Associated Proteins (MAPs)

The presence of microtubule-associated proteins (MAPs) significantly influences the interaction of Griseofulvin with microtubules.[1] Studies have shown that Griseofulvin's ability to inhibit microtubule polymerization is enhanced in the presence of MAPs.[1] This suggests that Griseofulvin may directly or indirectly affect the interaction between MAPs and tubulin.[1] In plant cells, evidence suggests that Griseofulvin's primary targets may be MAPs rather than tubulin itself, leading to the disruption of microtubule alignment.[9][12]

Cellular Consequences of Microtubule Disruption

The suppression of microtubule dynamics by Griseofulvin leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest and Spindle Abnormalities

At its half-maximal inhibitory concentration (IC50) for mitosis (approximately 20 μM in HeLa cells), Griseofulvin causes cells to arrest in prometaphase/metaphase.[1][11] Despite the arrest, the spindles in these cells often appear to have nearly normal quantities of microtubules, indicating that the primary effect is on their function rather than their assembly.[1][11] However, various mitotic abnormalities are observed, including:

-

Misaligned chromosomes: Chromosomes fail to properly align at the metaphase plate.[3][4][8]

-

Multipolar spindles: The formation of more than two spindle poles, leading to improper chromosome segregation.[3][4][8]

-

Chromosome missegregation: Unequal distribution of chromosomes to daughter cells.[3][4]

These defects activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest.

Induction of Apoptosis and p53 Activation

Prolonged mitotic arrest induced by Griseofulvin ultimately triggers the intrinsic apoptotic pathway.[1] This is often associated with the formation of fragmented nuclei.[3][4] A key player in this process is the tumor suppressor protein p53. Treatment with Griseofulvin has been shown to lead to an increased nuclear accumulation of p53.[3][4][13] The activation of p53 can, in turn, induce the expression of pro-apoptotic proteins and contribute to cell death.

Quantitative Data

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Effects of Griseofulvin on Tubulin and Microtubules

| Parameter | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) | ~83 µM (1.2 x 10⁴ M⁻¹) | Bovine brain tubulin | [5] |

| IC50 for Microtubule Polymerization | > 100 µM | MAP-free bovine brain tubulin | [1][11] |

| Concentration for Dynamic Instability Suppression | 1 - 20 µM | MAP-free bovine brain microtubules | [1][11] |

| IC50 for Overall Dynamicity | < 1 µM | MAP-free bovine brain microtubules | [1] |

Table 2: Cellular Effects of Griseofulvin

| Parameter | Value | Cell Line | Reference |

| IC50 for Proliferation | ~25 - 30 µM | HeLa cells | [1] |

| Mitotic IC50 | 20 µM | HeLa cells | [1][11] |

| GI50 (Growth Inhibition) | 10.79 ± 3.06 µM | CAL-51 (Breast cancer) | [13] |

| GI50 (Growth Inhibition) | 1.19 ± 0.34 µM | KB-3-1 (Cervical cancer) | [13] |

| GI50 (Growth Inhibition) | 2.48 ± 0.40 µM | HCT116 (Colon cancer) | [13] |

Table 3: Binding Energies of Griseofulvin and Derivatives with β-Tubulin Isotypes (Computational Data)

| Compound | β-Tubulin Isotype | Binding Energy (kcal/mol) | Reference |

| Griseofulvin | Various | -6.8 to -7.38 | [6][7] |

| Griseofulvin Derivatives (G1-G5) | Various | -7.29 to -10.3 | [6][7] |

| Taxol (Control) | Various | -6.29 to -8.11 | [6][7] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of Griseofulvin.

Tubulin Polymerization Assay

Objective: To determine the effect of Griseofulvin on the in vitro polymerization of tubulin.

Methodology:

-

Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

-

A reaction mixture is prepared containing tubulin, a polymerization-inducing agent (e.g., glutamate (B1630785) or glycerol), GTP, and a buffer (e.g., PIPES).

-

Griseofulvin, dissolved in a suitable solvent (e.g., DMSO), is added to the experimental samples at various concentrations. A solvent control is also prepared.

-

The reaction is initiated by raising the temperature to 37°C.

-

The extent of polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.

-

Alternatively, at the end of the incubation, microtubules can be pelleted by ultracentrifugation, and the amount of tubulin in the pellet and supernatant can be quantified by SDS-PAGE and densitometry.

Immunofluorescence Microscopy of Mitotic Spindles

Objective: To visualize the effects of Griseofulvin on the structure and organization of the mitotic spindle in cells.

Methodology:

-

Cells (e.g., HeLa or MCF-7) are cultured on coverslips and treated with various concentrations of Griseofulvin for a specified duration (e.g., 20-40 hours).

-

The cells are fixed with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).

-

The fixed cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.

-

The cells are incubated with a primary antibody against α-tubulin or β-tubulin to label the microtubules.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody that specifically binds to the primary antibody.

-

DNA is counterstained with a fluorescent dye such as DAPI or Hoechst to visualize the chromosomes.

-

The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence or confocal microscope.

Analysis of Microtubule Dynamics in Live Cells

Objective: To directly observe and quantify the effect of Griseofulvin on the dynamic instability of individual microtubules in living cells.

Methodology:

-

Cells are transfected with a plasmid encoding a fluorescently tagged microtubule-binding protein (e.g., GFP-EB1 or GFP-α-tubulin) to visualize microtubules.

-

The transfected cells are plated on glass-bottom dishes suitable for live-cell imaging.

-

The cells are treated with Griseofulvin at the desired concentration.

-

The cells are imaged using a time-lapse confocal or spinning-disk microscope equipped with a stage incubator to maintain physiological conditions (37°C, 5% CO2).

-

Image sequences of individual microtubules at the cell periphery are captured over time.

-

The life history of individual microtubules is tracked using specialized software to measure parameters of dynamic instability, including growth rate, shortening rate, catastrophe frequency, and rescue frequency.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of Griseofulvin on cell cycle progression.

Methodology:

-

Cells are treated with various concentrations of Griseofulvin for a defined period.

-

Both adherent and floating cells are collected to include apoptotic cells.

-

The cells are fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

The cells are stained with a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content. An increase in the G2/M population indicates a mitotic arrest.

Visualizations

Signaling Pathway of Griseofulvin-Induced Mitotic Arrest and Apoptosis

Caption: Signaling pathway of Griseofulvin-induced mitotic arrest and apoptosis.

Experimental Workflow for Analyzing Microtubule Dynamics

Caption: Experimental workflow for analyzing microtubule dynamics in live cells.

Logical Relationship of Griseofulvin's Effects

Caption: Logical relationship of Griseofulvin's effects from molecular to cellular levels.

Conclusion

This compound acts as a microtubule inhibitor by binding to tubulin and, most significantly, by suppressing the dynamic instability of microtubules. This kinetic suppression disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest at mitosis and subsequent apoptosis. While its affinity for mammalian tubulin is modest, its ability to interfere with microtubule dynamics at low micromolar concentrations underscores its potential as a lead compound for the development of novel anticancer agents. Further research focusing on the specific interactions with different tubulin isotypes and the role of MAPs will be crucial in fully elucidating its mechanism of action and exploring its therapeutic applications beyond mycology. The synergistic effects observed with other microtubule-targeting agents also present a promising avenue for combination cancer chemotherapy.

References

- 1. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 3. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Griseofulvin: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Exploration of Microtubule Agent Griseofulvin and Its Derivatives Interactions with Different Human β-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Exploration of Microtubule Agent Griseofulvin and Its Derivatives Interactions with Different Human β-Tubulin Isotypes [mdpi.com]

- 8. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein | PLOS One [journals.plos.org]

- 11. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Griseofulvin Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Griseofulvin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Griseofulvin, a spirocyclic antifungal agent, possesses a complex stereochemical structure crucial to its biological activity. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of the naturally occurring this compound. It details the chiral centers, the established absolute configuration, and the key experimental methodologies employed for its determination. Quantitative data from various analytical techniques are summarized, and logical workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Core Stereochemical Features of this compound

This compound is a fungal metabolite that exhibits its potent antifungal properties as a specific stereoisomer. The molecule contains two chiral centers, which give rise to the possibility of four stereoisomers. However, the naturally produced and biologically active form is a single, specific diastereomer.

The key stereochemical features are:

-

Two Chiral Centers: The stereochemistry of Griseofulvin (B1672149) is defined by two stereogenic centers located at the C-2 (spiro center) and C-6' positions.

-

Absolute Configuration: The absolute configuration of the naturally occurring this compound has been unequivocally established as (2S, 6'R) .[1][2][3][4] Its systematic IUPAC name is (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex-2-ene]-3,4'-dione.[1][2]

The structural complexity arising from these chiral centers has been a subject of extensive research, leading to the definitive assignment of its three-dimensional structure.

Determination of Absolute Configuration

The absolute configuration of this compound was historically a subject of investigation, with early studies relying on chemical degradation and optical rotation.[5] However, modern spectroscopic and crystallographic techniques have provided unambiguous proof.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules.[6][7][8] This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise spatial arrangement of atoms to be determined.

The absolute configuration of Griseofulvin was definitively confirmed through the X-ray analysis of its derivative, 5-bromogriseofulvin.[5][9] More recent studies on various polymorphs and solvates of Griseofulvin have consistently confirmed the (2S, 6'R) configuration.[1][2][4][10]

Table 1: Crystallographic Data for Griseofulvin (Phase II) [1][2]

| Parameter | Value |

| Systematic Name | (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex-2-ene]-3,4'-dione |

| Chemical Formula | C17H17ClO6 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Asymmetric Unit | Two molecules |

Spectroscopic Methods

While X-ray crystallography provides the most direct evidence, other spectroscopic techniques are crucial for confirming the stereochemistry in solution and for routine analysis.

NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for elucidating the relative stereochemistry of molecules.[11][12][13][14] For Griseofulvin, NMR studies have been instrumental in confirming the cis-relationship between the 3-oxo and 6'-methyl groups.[5] Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, further corroborating the spatial arrangement of substituents.

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the absolute configuration of the molecule. The experimental ECD spectrum of this compound, when compared with computationally calculated spectra for the possible stereoisomers, confirms the (2S, 6'R) absolute configuration.[3] Different enantiomers of Griseofulvin exhibit opposite Cotton effects in their CD spectra.[3]

Table 2: Spectroscopic Data for a Griseofulvin Derivative (+)-2 [3]

| Technique | Data |

| Optical Rotation | [ α ] D 25 + 306 (c 0.1 MeOH) |

| ECD (in MeOH) | λmax (Δε) 219 (− 34.9), 236 (+ 13.7), 296 (+ 12.6) |

Experimental Protocols

Single-Crystal X-Ray Diffraction of Griseofulvin Polymorph

This protocol is based on the methodology for determining the crystal structure of a new polymorph of Griseofulvin.[2][4]

-

Sample Preparation: Commercial Griseofulvin (phase I) is heated above its melting point (e.g., to 503 K) and held to ensure complete melting. The melt is then quench-cooled (e.g., to 273 K) and subsequently reheated to a specific temperature (e.g., 463 K) to induce recrystallization into the desired polymorph (e.g., phase II). The sample is annealed for several hours to ensure complete conversion.[2]

-

Data Collection: The powdered sample is enclosed in a silica (B1680970) glass capillary. X-ray diffraction data are collected using a high-resolution powder diffractometer, often with synchrotron radiation to achieve high resolution and intensity. A standard reference material (e.g., a silica sample) is used for calibration.[2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Monte Carlo simulated annealing. The structural model is then refined using the Rietveld method, where the calculated powder diffraction pattern is fitted to the experimental data. Soft restraints on bond lengths and angles may be applied to maintain a chemically reasonable geometry.[1][2]

Determination of Absolute Configuration by ECD Spectroscopy

This protocol outlines the general steps for using ECD to determine the absolute configuration of a Griseofulvin analog.[3]

-

Sample Preparation: A solution of the purified Griseofulvin analog is prepared in a suitable solvent (e.g., methanol) at a known concentration.

-

Data Acquisition: The ECD spectrum is recorded on a spectropolarimeter over a suitable wavelength range (e.g., 200-400 nm). The UV spectrum is also recorded.

-

Computational Modeling: The 3D structures of the possible stereoisomers are generated and optimized using computational methods (e.g., Density Functional Theory - DFT).

-

ECD Spectrum Calculation: The ECD spectra for the optimized structures are calculated using time-dependent DFT (TD-DFT).

-

Comparison and Assignment: The experimentally measured ECD spectrum is compared with the computationally calculated spectra for each possible stereoisomer. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.[15]

Visualizations

Caption: Molecular structure of this compound with its absolute configuration.

Caption: Workflow for the determination of this compound's absolute configuration.

Conclusion

The absolute configuration of this compound is definitively established as (2S, 6'R) through a combination of powerful analytical techniques, with single-crystal X-ray diffraction providing the most unambiguous evidence. Spectroscopic methods such as NMR and ECD serve as essential complementary tools for confirming the stereochemistry and for routine analysis. A thorough understanding of the three-dimensional structure of this compound is paramount for researchers and professionals in drug development, as its specific stereochemistry is intrinsically linked to its biological function as an antifungal agent. This guide provides a foundational understanding of these critical aspects, supported by experimental evidence and methodologies.

References

- 1. Structure determination of phase II of the antifungal drug griseofulvin by powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph Related to Reported Solvates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. 193. Fungal metabolites. Part I. The stereochemistry of griseofulvin: X-ray analysis of 5-bromogriseofulvin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Polymorphism of griseofulvin: concomitant crystallization from the melt and a single crystal structure of a metastable polymorph with anomalously large thermal expansion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Microbial transformation of dehydrogriseofulvin and griseofulvin: 2H n.m.r. and mass spectrometric studies of stereochemical courses of microbial hydrogenation and hydroxylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spark904.nl [spark904.nl]

An In-depth Technical Guide on the Spectroscopic Data and Structural Analysis of (+)-Griseofulvin

Introduction

(+)-Griseofulvin (C₁₇H₁₇ClO₆) is a natural antifungal agent produced by certain species of Penicillium.[1][2] First isolated in 1939, it has been a cornerstone in the treatment of dermatophyte infections.[1] Its unique spirocyclic structure, comprised of a benzofuran (B130515) ring system linked to a cyclohexene (B86901) ring, has been the subject of extensive spectroscopic and structural studies. This technical guide provides a comprehensive overview of the spectroscopic data of this compound and a detailed analysis of how this data corroborates its complex molecular architecture. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound, providing a quantitative foundation for its structural elucidation.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.51 | s | - | 1H | H-5 |

| 5.61 | s | - | 1H | H-3' |

| 4.05 | s | - | 3H | 6-OCH₃ |

| 4.03 | s | - | 3H | 4-OCH₃ |

| 3.63 | s | - | 3H | 2'-OCH₃ |

| 2.86 | m | - | 1H | H-6' |

| 2.79 | dd | 12.0, 16.0 | 1H | H-5'α |

| 2.36 | dd | 4.0, 16.0 | 1H | H-5'β |

| 0.81 | d | 8.0 | 3H | 6'-CH₃ |

Solvent: DMSO-d₆[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 196.3 | C-4' |

| 191.5 | C-3 |

| 170.8 | C-6 |

| 167.3 | C-4 |

| 163.7 | C-2' |

| 105.8 | C-7 |

| 102.8 | C-5 |

| 97.2 | C-3' |

| 91.3 | C-2 |

| 56.6 | 6-OCH₃ |

| 56.1 | 4-OCH₃ |

| 55.8 | 2'-OCH₃ |

| 44.8 | C-5' |

| 38.9 | C-6' |

| 13.2 | 6'-CH₃ |

Solvent and frequency not specified in the provided search results.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3397 | O-H Stretching (likely due to trace water or polymorphism) |

| 2922, 2851 | C-H Stretching (aliphatic) |

| 1714, 1697 | C=O Stretching (ketone) |

| 1653, 1616, 1587 | C=C Stretching (aromatic and enone) |

| 1456 | C-H Bending |

| 1219 | C-O-C Stretching (ether) |

| 1157, 1114, 1039 | C-O Stretching |

Data obtained from various griseofulvin (B1672149) derivatives, representing characteristic peaks.[4]

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 353.0781 | [M+H]⁺ |

| 352.0713 | [M]⁺ |

Molecular Formula: C₁₇H₁₇ClO₆[5]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following sections detail the generalized experimental protocols for the techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small quantity of the purified this compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).[3][4] An internal standard, like tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

-

Data Acquisition : The sample is placed in a high-field NMR spectrometer. For ¹H NMR, the spectra are typically acquired at frequencies of 400 MHz or 600 MHz.[4] For ¹³C NMR, frequencies of 100 MHz or 150 MHz are common.[4] Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish proton-proton and proton-carbon correlations, further aiding in structural assignment.

-

Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced. Integration of the signals in the ¹H NMR spectrum provides the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small amount of the solid sample is placed directly on the ATR crystal.[6]

-

Data Acquisition : The prepared sample is placed in the sample compartment of an FT-IR spectrometer. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavenumber.[7] The resulting interferogram is then converted to a spectrum via Fourier transformation.[7]

-

Data Analysis : The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[8]

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.[9]

-

Data Acquisition : The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF) instrument.[4][9] The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis : The high-resolution mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion and obtain structural information from the resulting fragment ions.[9]

Structural Analysis

The collective spectroscopic data provides unambiguous evidence for the structure of this compound.

The mass spectrometry data establishes the molecular formula as C₁₇H₁₇ClO₆.[5] The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak.

The IR spectrum reveals the presence of key functional groups. The strong absorptions around 1700 cm⁻¹ are indicative of carbonyl groups (ketones).[10] The bands in the 1600-1580 cm⁻¹ region suggest the presence of carbon-carbon double bonds, both in the aromatic ring and the enone system.[4] The multiple peaks in the 1250-1000 cm⁻¹ range are characteristic of C-O stretching vibrations from the ether and methoxy (B1213986) groups.[4]

The ¹³C NMR spectrum accounts for all 17 carbon atoms in the molecule. The signals at δ 196.3 and 191.5 ppm are characteristic of ketone carbonyl carbons. The signals in the aromatic and olefinic region (δ 170.8-97.2 ppm) correspond to the carbons of the benzofuran and cyclohexene rings. The four signals between δ 55.8 and 56.6 ppm confirm the presence of three methoxy groups and one other oxygenated carbon. The aliphatic signals at δ 44.8, 38.9, and 13.2 ppm are assigned to the remaining carbons of the cyclohexene ring.

The ¹H NMR spectrum provides detailed information about the connectivity of the molecule.[3]

-

The singlets at δ 6.51 and 5.61 ppm are assigned to the vinylic proton on the benzofuran ring (H-5) and the enone proton (H-3'), respectively.

-

The three sharp singlets at δ 4.05, 4.03, and 3.63 ppm, each integrating to three protons, confirm the presence of the three methoxy groups.

-

The complex multiplet at δ 2.86 ppm and the two doublets of doublets at δ 2.79 and 2.36 ppm are characteristic of the protons on the C-5' and C-6' of the cyclohexene ring.

-

The doublet at δ 0.81 ppm, integrating to three protons, corresponds to the methyl group at the C-6' position.

The stereochemistry of this compound is also confirmed by NMR data, particularly through Nuclear Overhauser Effect (NOE) experiments, although the specifics are beyond the scope of this summary. The crystal structure has been definitively determined by X-ray crystallography.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical connections in the structural elucidation of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experimental Design [web.mit.edu]

- 9. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Properties and Solubility Parameters of (+)-Griseofulvin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility characteristics of (+)-Griseofulvin, an antifungal agent. The information is curated to support research, development, and formulation activities.

Chemical Properties of this compound

This compound is a spirocyclic compound produced by certain species of Penicillium. Its chemical structure and fundamental properties are pivotal to its biological activity and formulation development.

| Property | Value | Source(s) |

| IUPAC Name | (2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | [1] |

| Chemical Formula | C₁₇H₁₇ClO₆ | [1][2][3] |

| Molecular Weight | 352.8 g/mol | [1][2] |

| Melting Point | 218-220 °C | [4] |

| Boiling Point | 469.04 °C (rough estimate) | [4] |

| pKa | No experimental value found. As a neutral compound, it is not expected to have a significant pKa in the physiological pH range. | |

| Appearance | White to pale cream-colored crystalline powder. It can form stout octahedra or rhombs from benzene. | [1][4] |

| Odor | Odorless or almost odorless. | [1] |

| Taste | Tasteless. | [1] |

Solubility Parameters of this compound

The solubility of Griseofulvin is a critical factor influencing its bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4]

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble (0.2 g/L at 25 °C). | [4][5] |

| Dimethylformamide | Freely soluble. | [4] |

| Tetrachloroethane | Freely soluble. | [4] |

| Anhydrous Ethanol | Slightly soluble. | [4] |

| Methanol | Slightly soluble. | [4] |

| Acetone | Soluble. | [5][6] |

| Chloroform | Soluble. | [5] |

| 2-Butanone | Soluble. | [6] |

| 1,2-Dichloroethane | Soluble. | [6] |

| N,N-Dimethylacetamide | Soluble. | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble. | [6] |

| N-Methyl-2-pyrrolidone | Soluble. | [6] |

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key chemical properties of a solid compound like this compound.

3.1. Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property indicating its purity.

A small, finely powdered sample of this compound is packed into a capillary tube. This tube is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure substance.

3.2. Determination of Solubility

The equilibrium solubility of a compound in a specific solvent is determined to understand its dissolution characteristics.

An excess amount of this compound is added to a known volume of the solvent of interest. The resulting suspension is agitated at a constant temperature until equilibrium is reached, ensuring the solution is saturated. After equilibration, the undissolved solid is removed by filtration or centrifugation. The concentration of Griseofulvin in the clear supernatant is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Factors Influencing Griseofulvin's Solubility and Bioavailability

The low aqueous solubility of Griseofulvin is a significant hurdle for its oral absorption. Several formulation strategies are employed to enhance its dissolution and, consequently, its bioavailability.

As depicted in the diagram, the inherent low aqueous solubility of this compound leads to poor bioavailability. To overcome this, various formulation strategies are employed. These include reducing the particle size to increase the surface area available for dissolution (micronization and ultramicronization), forming co-crystals with highly soluble co-formers, creating solid dispersions in polymeric carriers, and forming inclusion complexes with cyclodextrins. All these approaches aim to improve the dissolution rate of Griseofulvin in the gastrointestinal tract, thereby enhancing its absorption and therapeutic efficacy.

References

- 1. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gris-peg | C17H17ClO6 | CID 3512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Griseofulvin - Wikipedia [en.wikipedia.org]

- 4. This compound | 126-07-8 [chemicalbook.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. researchgate.net [researchgate.net]

The Re-emerging Anticancer Potential of (+)-Griseofulvin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Griseofulvin, a well-established antifungal agent, is garnering renewed interest for its potential as a repurposed anticancer drug.[1][2][3] Decades of clinical use have established a well-understood safety profile, making it an attractive candidate for oncological applications.[3] This technical guide provides an in-depth overview of the core mechanisms, quantitative preclinical data, and detailed experimental protocols relevant to the investigation of this compound as a potential anticancer therapeutic. Its primary modes of action involve the disruption of microtubule dynamics, induction of cell cycle arrest, and initiation of apoptosis in various cancer cell types.[1][2][4] Furthermore, emerging evidence suggests its ability to modulate key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and cGAS-STING pathways.[1][5] This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound in oncology.

Core Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through a multi-pronged approach, primarily targeting the cellular machinery essential for cancer cell proliferation and survival.

Disruption of Microtubule Dynamics

A primary mechanism of Griseofulvin's anticancer activity is its ability to interfere with microtubule function.[1][6] Unlike other microtubule-targeting agents that either solely promote polymerization or depolymerization, Griseofulvin (B1672149) appears to suppress the dynamic instability of microtubules.[7] It binds to tubulin, the fundamental protein subunit of microtubules, at a site that may overlap with that of paclitaxel.[1][7] This interaction dampens the growing and shortening phases of microtubules, which is critical for the proper formation and function of the mitotic spindle during cell division.[7] The compromised spindle integrity leads to mitotic arrest, chromosomal misalignment, and ultimately, cell death.[7]

Induction of Apoptosis

Griseofulvin has been shown to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[1][2][4] This is often a direct consequence of the mitotic arrest caused by microtubule disruption. The prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway. Key molecular events observed include the activation of effector caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][4] Furthermore, Griseofulvin can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] In some cancer cell lines, Griseofulvin-induced apoptosis is also associated with a decrease in the mitochondrial membrane potential.[1]

Cell Cycle Arrest

By disrupting microtubule dynamics and interfering with mitotic spindle formation, Griseofulvin effectively halts the cell cycle at the G2/M phase.[2][4] This arrest prevents cancer cells from completing mitosis and proliferating. The G2/M arrest is a hallmark of microtubule-targeting agents and is a key contributor to Griseofulvin's antiproliferative effects.[4]

Modulation of Signaling Pathways

Recent studies have begun to elucidate the impact of this compound on specific signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is a driver in many cancers. Griseofulvin has been shown to inhibit the Wnt/β-catenin pathway in myeloma cell lines, leading to the induction of apoptosis.[1] This suggests a potential therapeutic application for Griseofulvin in cancers dependent on this pathway.

cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a component of the innate immune system that can detect cytosolic DNA and trigger an anti-tumor immune response. Griseofulvin, alone or in combination with radiotherapy, has been found to induce the formation of micronuclei in non-small-cell lung cancer cells.[1][5] These micronuclei can activate the cGAS-STING pathway, leading to the production of downstream cytokines that can enhance the anti-tumor immune response.[5]

Caption: Overview of this compound's anticancer mechanisms of action.

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxic activity of this compound against various human cancer cell lines, as evidenced by half-maximal inhibitory concentration (IC50) values, and its effects in in vivo models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 17 | [1] |

| KMS 18 | Multiple Myeloma | 9 | [1] |

| U-266 | Multiple Myeloma | Data not specified | [1] |

| OPM-2 | Multiple Myeloma | >50 | [4] |

| RPMI-8226 | Multiple Myeloma | Data not specified | [1] |

| SU-DHL-4 | Lymphoma | 22 | [1] |

| Raji | Lymphoma | 33 | [4] |

| OCI-Ly 8 Lam 53 | Lymphoma | 30 | [4] |

| NCI-H446 | Small Cell Lung Cancer | 24.58 ± 1.32 | [1] |

| A549 | Non-Small Cell Lung Cancer | Proliferation inhibited at 10 µM | [1] |

| H358 | Non-Small Cell Lung Cancer | Proliferation inhibited at 10 µM | [1] |

| H460 | Non-Small Cell Lung Cancer | Proliferation inhibited at 10 µM | [1] |

| HT-29 | Colorectal Cancer | Significant inhibition | [1] |

| HL-60 | Leukemia | Significant inhibition | [1] |

| NCI-H295R | Adrenocortical Carcinoma | Proliferation inhibited in a dose-dependent manner | [1] |

| JKT-1 | Testicular Germ Cell Tumor | 53 ± 1.7 | [1] |

| SCC114 | Oral Squamous Cell Carcinoma | 35 | [1] |

Table 2: In Vivo Antitumor Effects of this compound

| Cancer Type | Animal Model | Griseofulvin Dose | Route of Administration | Effect | Reference |

| Colorectal Cancer | COLO-205 thymus-less mouse model | 50 mg/kg | Not Specified | Effectively inhibited tumor growth, enhanced effect in combination with Nocodazole | [1] |

| Non-Small Cell Lung Cancer | Xenograft mouse model | Not Specified | Not Specified | In combination with radiotherapy, induced micronucleus production and activated cGAS | [1] |

| Multiple Myeloma | Murine myeloma model | Not Specified | Not Specified | Potent in vivo efficacy | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Griseofulvin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the Griseofulvin dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Griseofulvin) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Principle: This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Griseofulvin as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and cleaved caspase-3, which are key regulators and markers of apoptosis.

Protocol:

-

Protein Extraction: After Griseofulvin treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence Microscopy for Microtubule Organization

Principle: This technique allows for the visualization of the microtubule network within cells, revealing any structural changes induced by Griseofulvin treatment.

Protocol:

-

Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish.

-

Treatment: Treat the cells with Griseofulvin at the desired concentration and for the appropriate duration.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-